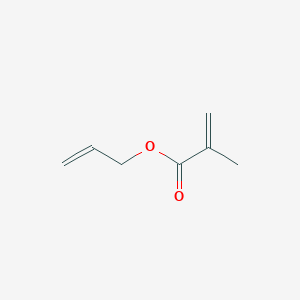

Allyl methacrylate

Übersicht

Beschreibung

Allyl methacrylate (AMA), with the chemical formula C₇H₁₀O₂ (CAS 96-05-9), is an unsymmetrical divinyl monomer containing both methacryloyl and allyl groups . This dual functionality enables AMA to participate in diverse polymerization mechanisms, making it a versatile crosslinking agent. Key properties include:

- Physical Characteristics: Colorless liquid with a pungent odor, boiling point of 141°C, and low water solubility (2,200 mg/L at 25°C) .

- Reactivity: The methacryloyl group undergoes rapid radical polymerization, while the allyl group participates in slower addition-fragmentation chain transfer (AFCT) reactions, enabling stress relaxation in polymer networks .

- Applications: AMA is widely used in dental composites, hydrogels, coatings, adhesives, and antifouling polymers due to its ability to enhance hardness, chemical resistance, and adhesion while minimizing shrinkage .

Synthesis typically involves transesterification of methyl methacrylate with allyl alcohol or esterification of methacrylic acid with allyl alcohol, often catalyzed by sodium methylate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Transesterification Method: Allyl methacrylate can be synthesized by the transesterification of allyl alcohol with methyl methacrylate.

Direct Esterification: Another method involves the direct esterification of methacrylic acid with allyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Anionic Polymerization

In toluene with n-butyllithium (BuLi) or 1,1-diphenyl-n-hexyllithium (DPHLi):

-

Primary Pathway : Initiation at the methacrylic double bond forms poly(AMA) chains.

-

Side Reaction : 40–50% of initiator attacks the carbonyl group, generating allyl alcohol upon termination .

Atom Transfer Radical Polymerization (ATRP)

Controlled polymerization of AMA with styrene (St) avoids cross-linking until high conversions :

| Monomer Ratio (AMA:St) | Conversion | Mw (g/mol) | Đ (Mw/Mn) |

|---|---|---|---|

| 1:3 | 90% | 25,000 | 1.3 |

| 1:1 | 85% | 18,000 | 1.5 |

-

Limitation : Homopolymerization of AMA leads to branching and multimodal Mw distributions beyond 50% conversion due to allyl group participation .

Radiation-Induced Polymerization

Gamma radiation (20–50 kGy) in CCl₄ produces high-Mw linear poly(AMA) (1.1 × 10⁶ g/mol) with minimal cross-linking (<2% allyl group consumption) .

Thermal and Photochemical Cross-Linking

AMA-containing copolymers cross-link upon heating or UV exposure:

-

Thermal : Poly(AMA-co-St) cross-links at 150–200°C, increasing T_g from 94°C to 211°C .

-

Photochemical : Benzophenone-initiated cross-linking forms insoluble networks within 30 min .

In Situ Cross-Linking During Copolymerization

In hydrogels (e.g., AMA-co-acrylamide), ≤2% allyl groups participate in cross-linking, achieving 77% equilibrium swelling .

Bromination

Pendant allyl groups in poly(AMA) undergo quantitative bromination (Br₂/CCl₄, 25°C), confirmed by ¹H-NMR .

Cyclization and Degradation

-

Cyclization : Heating poly(AMA) at 350°C forms cyclic anhydrides via intramolecular esterification .

-

Degradation : Two-stage thermal decomposition:

Reaction Challenges

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

Allyl Methacrylate as a Monomer

This compound is primarily used as a monomer in the production of polymers. It can be polymerized through various methods, including free-radical polymerization, to yield soluble high polymers. These polymers exhibit favorable properties such as thermal stability and mechanical strength, making them suitable for coatings and adhesives .

Cross-linking Agent

In polymer formulations, this compound serves as a cross-linking agent that enhances the hardness and heat resistance of resins. This property is crucial in applications requiring durable materials, such as automotive coatings and industrial adhesives .

Coatings and Adhesives

UV-Curable Coatings

This compound is extensively used in UV-curable coatings due to its ability to undergo rapid photopolymerization. These coatings offer excellent adhesion, durability, and resistance to chemicals, making them ideal for applications in electronics, automotive finishes, and protective coatings .

Adhesive Formulations

The incorporation of this compound into adhesive formulations improves their performance characteristics. Its reactivity allows for the development of dual UV/thermally curable plastisols that are used as adhesives and sealants in various industries .

Biomedical Applications

Drug Delivery Systems

Recent studies have investigated the potential of this compound in developing drug delivery systems. Its ability to form hydrogels makes it suitable for encapsulating pharmaceutical agents, providing controlled release profiles for topical therapies .

Tissue Engineering

This compound-based polymers have been explored for use in tissue engineering scaffolds due to their biocompatibility and mechanical properties. These scaffolds can support cell growth and tissue regeneration, highlighting the compound's significance in biomedical research .

Case Study 1: Photopolymerization of this compound

A study demonstrated the successful photopolymerization of this compound using polysilane as a photoradical initiator. The resulting copolymer exhibited enhanced durability and low shrinkage properties, making it suitable for hard coatings and low dielectric materials .

Case Study 2: Toxicological Assessment

Research on the toxicological effects of this compound revealed that while it exhibits some irritant properties (skin and respiratory), its application in controlled environments minimizes exposure risks. This assessment is crucial for ensuring safety in industrial applications where AM is utilized .

Data Tables

| Application Area | Description | Key Properties |

|---|---|---|

| Polymer Synthesis | Used as a monomer for producing high-performance polymers | Solubility, thermal stability |

| Coatings | Forms UV-curable coatings with excellent adhesion | Quick curing time, chemical resistance |

| Adhesives | Enhances performance in adhesive formulations | Improved bonding strength |

| Biomedical | Potential use in drug delivery systems and tissue engineering | Biocompatibility, mechanical support |

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Chemical Structure and Reactivity

AMA’s unique structure distinguishes it from other methacrylates and crosslinkers:

Key Insight : AMA’s allyl group enables dynamic bond exchange (AFCT), reducing residual stress in polymers compared to EGDMA or VM .

Polymerization Behavior and Network Formation

- AMA : Forms loosely crosslinked networks due to the allyl group’s lower reactivity (~6% conversion in AFCT-dominated systems) . Delayed gelation improves processability .

- VM : Faster gelation due to vinyl group reactivity, leading to denser networks but higher shrinkage stress in hydrogels .

Research Finding : AMA-containing hydrogels exhibit tunable moduli (50 kPa–10 MPa) suitable for cartilage repair, outperforming EGDMA in toughness due to AFCT-mediated stress dissipation .

Mechanical and Physical Properties

- Stress Relaxation : AMA-based ternary systems (thiol/vinyl ether/methacrylate) show 30% lower shrinkage stress than propyl sulfide analogs .

- Ionic Conductivity : AMA-derived ionic liquids (AImTf) achieve 42.2 mS/cm conductivity at 130°C, outperforming methacrylate-based analogs (0.64 mS/cm) due to shorter alkyl chains .

- Thermal Stability : AMA copolymers retain mechanical integrity up to 200°C, ideal for automotive coatings .

Application-Specific Performance

- Dental Composites : AMA reduces polymerization shrinkage stress by 40% compared to traditional dimethacrylates, enhancing restoration durability .

- Antifouling Coatings : AMA-grafted acrylic polymers demonstrate synergistic bactericidal effects with triazole groups, outperforming methyl methacrylate (MMA) copolymers in marine environments .

- Hydrogels : AMA-crosslinked poly(HEMA) hydrogels exhibit 2x higher fracture energy than EGDMA equivalents, critical for load-bearing tissues .

Market and Industrial Trends

- Demand Drivers : AMA consumption is projected to grow at 4.84% CAGR (2023–2033), driven by coatings (45% market share) and dental materials .

- Regional Dominance : Asia-Pacific accounts for 55% of global AMA demand, fueled by automotive and construction sectors .

- Competitors : BASF, Evonik, and Mitsubishi Gas Chemical lead production, focusing on high-purity (>99.5%) AMA for medical applications .

Biologische Aktivität

Allyl methacrylate (AMA) is a compound that has garnered attention in biomedical research due to its unique chemical properties and potential applications in various fields, including drug delivery, tissue engineering, and antimicrobial coatings. This article explores the biological activity of this compound, highlighting its synthesis, biological effects, and relevant case studies.

This compound is an ester of methacrylic acid and allyl alcohol, with the chemical formula CHO. It is characterized by a vinyl group that enables polymerization, leading to the formation of various polymeric structures with diverse functionalities. The ability to modify its structure post-synthesis allows for tailored applications in biomedicine.

Synthesis and Applications

The synthesis of this compound can be achieved through several methods, including free radical polymerization and click chemistry. These methods allow for the incorporation of functional groups that enhance the material's properties for specific applications. Notably, polymers derived from this compound have been utilized in:

- Drug Delivery Systems : These systems leverage the biocompatibility and biodegradability of this compound-based polymers to improve drug solubility and release profiles. For instance, studies have shown that drug-loaded nanoparticles exhibit controlled release behavior in physiological conditions .

- Tissue Engineering : The incorporation of this compound into scaffolds supports cell attachment and proliferation, making it suitable for regenerative medicine applications .

- Antimicrobial Coatings : The antimicrobial properties of this compound-based copolymers have been demonstrated in various studies, where they effectively inhibit bacterial growth on surfaces .

Toxicity Studies

- Acute Toxicity : Acute inhalation studies on rats revealed that the compound acts as a respiratory irritant. The estimated LC50 (lethal concentration for 50% of the population) was found to be 1.47 mg/L . Skin irritation was reported in human cases exposed to 3% this compound in olive oil, indicating its potential as a skin irritant .

- Repeated-Dose Toxicity : In repeated-dose toxicity studies, no significant reproductive or developmental toxicity was observed at doses below 60 mg/kg body weight per day. However, developmental toxicity was noted at higher concentrations during inhalation exposure .

- Cytotoxicity : The cytotoxic effects of this compound were evaluated using various cell lines (e.g., HeLa and L929). Results indicated low toxicity levels at certain concentrations, supporting its potential use in biomedical applications .

Case Studies

- A study demonstrated that this compound-based nanoparticles loaded with doxorubicin showed a reduction in burst release rates due to interactions between the polymer matrix and the drug. This finding suggests that such formulations could enhance cancer treatment efficacy while minimizing toxicity to healthy tissues .

- Another investigation into an antimicrobial copolymer based on aloe vera and this compound indicated effective bacterial inhibition, showcasing its potential for medical coatings and applications in infection control .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing AMA-based polymers, and how do reaction conditions influence their properties?

AMA-based polymers are synthesized via controlled radical polymerization techniques such as atom transfer radical polymerization (ATRP). For example, bulk ATRP of AMA using ethyl-2-bromoisobutyrate as an initiator and CuBr/N-pentamethyldiethylenetriamine as a catalyst system produces poly(allyl methacrylate) (PAMA) with controlled molecular weights and syndiotactic microstructure . Reaction parameters like temperature (e.g., 100°C for gradient copolymers) and monomer feed ratios (e.g., AMA:butyl acrylate = 1:1) significantly affect crosslinking density and gelation behavior, as validated by Flory’s gelation theory .

Q. How can functional group conversions in AMA-containing resins be quantitatively monitored during photopolymerization?

Near-infrared (NIR) FTIR spectroscopy is a robust method for tracking methacrylate (6164 cm⁻¹) and allyl ether (6132 cm⁻¹) group conversions. Overlapping peaks are resolved using Gaussian fitting deconvolution. For instance, in thiol-ene-methacrylate dental resins, triplicate experiments with 1.0 mm glass spacers ensure reproducibility, though norbornene groups may require alternative detection due to weak NIR signals .

Q. What analytical techniques are essential for characterizing AMA copolymers?

Key methods include:

- Size exclusion chromatography (SEC) : Determines molecular weight distributions and sol/gel fractions .

- ¹H NMR : Identifies copolymer composition and gradient microstructure (e.g., syndiotactic arrangements in PAMA) .

- FTIR : Monitors polymerization kinetics and functional group conversions .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., methacryloyl vs. allyl groups) influence copolymerization kinetics?

AMA’s methacryloyl groups exhibit higher reactivity (reactivity ratio r₁ = 2.58) compared to allyl groups (r₂ = 0.51). This disparity creates gradient copolymers in ATRP systems, as shown in AMA/butyl acrylate systems analyzed via Mayo-Lewis terminal models and Bernoullian statistics. Crosslinking density correlates with initiator concentration (e.g., 0.02–0.1 mol/L) and catalyst type (CuCl vs. CuBr) .

Q. What strategies mitigate polymerization shrinkage stress in AMA-modified dental resins?

Incorporating allyl sulfide groups via thiol-ene chemistry reduces stress by enabling reversible addition-fragmentation chain transfer (AFCT). However, methacrylate-dominated systems exhibit irreversible AFCT, limiting stress reduction. Optimizing the allyl sulfide:methacrylate ratio (e.g., 1:4 molar) balances stress reduction with mechanical integrity .

Q. How can kinetic models resolve data contradictions in Diels-Alder reactions involving AMA?

In catalytic [4+2] cycloadditions (e.g., AMA with 2,3-dimethylbuta-1,3-diene), second-order kinetics (rate constant k = 0.05–0.15 L/mol·s at 303–333 K) are validated via least-squares fitting of anamorphoses. Discrepancies arise at high conversions due to diffusion limitations, requiring Arrhenius-based adjustments to activation energy (~45 kJ/mol) .

Q. What role does AMA play in enhancing polyethylene crosslinking efficiency?

AMA acts as a polyfunctional monomer in radiation-induced crosslinking, reducing the incipient gelation dose from 0.5 μrad (pure polyethylene) to 0.02 μrad. This 25-fold efficiency gain is attributed to allyl groups facilitating radical recombination, as demonstrated in GelDose studies with allyl acrylate analogs .

Q. Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility in AMA polymerization studies?

- Triplicate trials : Essential for kinetic analyses (e.g., FTIR conversion tracking) .

- Standardized protocols : Detailed catalyst preparation (e.g., CuBr/PMDETA molar ratios) and reaction quenching methods .

- Supporting information : Submit raw chromatographic data (e.g., SEC traces) and NMR spectra as supplementary files .

Q. What statistical approaches validate copolymerization mechanisms?

Compare experimental gel points (e.g., 15–30% conversion in ATRP) with Gordon’s theoretical predictions. Use chi-squared tests to assess deviations caused by unequal vinyl group reactivities .

Q. Safety and Compliance

Q. What precautions are necessary when handling AMA in laboratory settings?

AMA requires MEHQ inhibitors (50–185 ppm) to prevent premature polymerization. Subchronic dermal toxicity studies in rabbits (0–100 mg/kg/day) recommend PPE (gloves, goggles) and fume hoods for synthesis .

Eigenschaften

IUPAC Name |

prop-2-enyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-4-5-9-7(8)6(2)3/h4H,1-2,5H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCQUCJYYPMKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25189-05-3 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-propen-1-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2021816 | |

| Record name | Allyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid with a pungent odor; [ACGIH], Colorless liquid. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL METHACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/901 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

150 °C, 302 °F | |

| Record name | Allyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL METHACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/901 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

33.9 °C | |

| Record name | Allyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

0.9335 g/cu cm at 20 °C, 0.9335 | |

| Record name | Allyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL METHACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/901 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

5.77 [mmHg], 5.77 mm Hg at 25 °C, 5.77 mmHg | |

| Record name | Allyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Allyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL METHACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/901 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless liquid | |

CAS No. |

96-05-9 | |

| Record name | Allyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2IG50653Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL METHACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/901 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.